1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)-
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Overview
Description
1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound has a unique structure that includes a hexahydro-1H-azepin-1-yl group, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves metal-catalyzed synthesis due to its efficiency and high yield. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization and bond formation processes .
Chemical Reactions Analysis
Types of Reactions
1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Sodium azide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in inhibiting tyrosine kinase activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- involves its interaction with molecular targets such as tyrosine kinases. It binds to the hinge region of the kinase, inhibiting its activity and thereby affecting cell signaling pathways. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-amine: A simpler indazole derivative with similar biological activities.
Hexahydro-1H-azepin-1-amine: Another compound with a hexahydro-1H-azepin-1-yl group but lacking the indazole structure.
Uniqueness
1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- is unique due to its combined indazole and hexahydro-1H-azepin-1-yl structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with multiple molecular targets, enhancing its potential as a versatile research tool and therapeutic agent .
Properties
CAS No. |
88837-29-0 |
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Molecular Formula |
C16H24N4 |
Molecular Weight |
272.39 g/mol |
IUPAC Name |
1-[3-(azepan-1-yl)propyl]indazol-3-amine |
InChI |
InChI=1S/C16H24N4/c17-16-14-8-3-4-9-15(14)20(18-16)13-7-12-19-10-5-1-2-6-11-19/h3-4,8-9H,1-2,5-7,10-13H2,(H2,17,18) |
InChI Key |
NPDWBOLPBMKUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCN2C3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
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